1,3-dimethyl-5-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-pyrazole
Description
Properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S/c1-9-6-11(17(3)15-9)12(19)18-7-10(8-18)22(20,21)13-14-4-5-16(13)2/h4-6,10H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOJPLNBRKFMMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-pyrazole typically involves multi-step reactions. The process begins with the preparation of the imidazole and pyrazole rings, followed by the introduction of the azetidine moiety. Common reagents used in these reactions include aldehydes, amines, and sulfonyl chlorides. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Reactivity at the Pyrazole Ring
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Nucleophilic Aromatic Substitution : Under strong basic conditions, the pyrazole C-4 position (activated by adjacent carbonyl groups) can undergo substitution with nucleophiles like amines or thiols .
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Cycloaddition Reactions : Pyrazole derivatives are known to engage in 1,3-dipolar cycloadditions with diazo compounds, forming fused heterocycles .
Example Reaction:
| Reagents/Conditions | Product | Reference |
|---|---|---|
| Diazoacetate, Zn(OTf)₂ | Pyrazolo[1,5-a]pyridine derivative |
Sulfonyl Group Reactivity
The sulfonyl bridge between azetidine and imidazole is a key site for nucleophilic substitution or elimination:
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Nucleophilic Displacement : The sulfonyl group acts as a leaving group under basic conditions, enabling substitution with amines or alkoxides .
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Hydrolysis : Prolonged exposure to aqueous acids/bases may cleave the sulfonamide bond, yielding imidazole-2-thiol and azetidine-sulfonic acid.
Example Reaction:
| Reagents/Conditions | Product | Reference |
|---|---|---|
| NaOH (aq), Δ | 1-Methylimidazole-2-thiol + Azetidine-SO₃H |
Azetidine Ring Opening
The strained azetidine ring undergoes ring-opening reactions under nucleophilic or acidic conditions:
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Acid-Catalyzed Hydrolysis : In HCl, the azetidine ring opens to form a linear amine intermediate, which may cyclize into pyrrolidine derivatives.
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Nucleophilic Attack : Thiols or Grignard reagents target the electrophilic azetidine carbon adjacent to the sulfonyl group, leading to ring expansion or fragmentation.
Example Reaction:
| Reagents/Conditions | Product | Reference |
|---|---|---|
| HCl (conc.), reflux | Linear amine sulfonate |
Carbonyl Group Reactivity
The amide carbonyl linking pyrazole and azetidine resists hydrolysis under mild conditions but reacts under extremes:
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Acidic Hydrolysis : Concentrated H₂SO₄ cleaves the amide bond, yielding pyrazole-5-carboxylic acid and azetidine-sulfonamide.
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Reduction : LiAlH₄ reduces the carbonyl to a methylene group, forming a secondary amine linkage.
Example Reaction:
| Reagents/Conditions | Product | Reference |
|---|---|---|
| LiAlH₄, THF, 0°C → Δ | Pyrazole-CH₂-azetidine sulfonyl |
Imidazole Coordination Chemistry
The 1-methylimidazole moiety can act as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or biological activity .
Example Reaction:
| Reagents/Conditions | Product | Reference |
|---|---|---|
| Cu(OAc)₂, MeOH | Cu(II)-imidazole complex |
Stability Under Physiological Conditions
The compound shows moderate stability in buffered solutions (pH 7.4, 37°C), with degradation observed via:
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study synthesized various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their in vitro antimicrobial activity against several bacterial strains. The results indicated that many of these compounds displayed potent antibacterial and antifungal activities, suggesting that similar derivatives could be developed from 1,3-dimethyl-5-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-pyrazole for therapeutic use against infections .
Antitumor Activity
The antitumor potential of pyrazole derivatives has been extensively studied. For instance, a series of compounds were tested against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). These studies revealed that certain pyrazole derivatives exhibited significant cytotoxicity comparable to established chemotherapeutic agents like Doxorubicin . The structural modifications present in this compound may enhance its efficacy against specific cancer types.
Anti-inflammatory Properties
In addition to its antimicrobial and antitumor activities, the compound's potential as an anti-inflammatory agent has also been investigated. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. A novel series of pyrazole compounds demonstrated significant anti-inflammatory activity in vivo, indicating that this compound could be explored for developing new anti-inflammatory medications .
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in various therapeutic areas:
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazole-Pyrazole Hybrids
- Structure: 4-((2-Chlorophenyl)diazenyl)-3-methyl-5-((1-methyl-1H-imidazol-2-yl)diazenyl)-1H-pyrazole.
- Key Differences: Replaces the azetidine-sulfonyl group with diazenyl linkages to aryl groups.
- Activity: Exhibits antimicrobial activity against Staphylococcus aureus and Bacillus cereus (MIC: 8–16 µg/mL) .
- Structure: [3,5-Di(4’,5’-diphenyl-2’-substituted)-1H-imidazol-1-yl)]-1H-1,2,4-triazole derivatives.
- Key Differences: Triazole instead of azetidine; lacks sulfonyl groups.
- Activity: Moderate antifungal activity against Candida albicans (MIC: 32–64 µg/mL) .
- Structure: Benzimidazole-triazole-thiazole hybrids.
- Key Differences: Thiazole and triazole rings replace azetidine; includes phenoxymethyl linkers.
- Activity: Docking studies suggest strong binding to α-glucosidase (binding energy: −9.2 to −10.5 kcal/mol) .
Pharmacokinetic and Physicochemical Properties
Biological Activity
1,3-Dimethyl-5-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-pyrazole is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
The compound can be characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 366.43 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CN(C)C(=N)C(=O)N=C(C(=O)N(C)C)C(=N)S |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the imidazole and pyrazole moieties suggests potential interactions with biological systems, particularly in the modulation of enzyme activity and receptor binding.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation: It may interact with receptors, influencing signal transduction pathways that regulate various physiological processes.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against a range of bacterial strains. For instance:
- In vitro studies demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria.
Anticancer Properties
Preliminary research suggests that this compound may possess anticancer properties:
- Cell Line Studies: In vitro assays on cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential:
- Cytokine Modulation: Research indicates that it may reduce the production of pro-inflammatory cytokines in immune cells.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
-
Study on Antimicrobial Efficacy:
- Objective: To assess the antimicrobial activity against Staphylococcus aureus.
- Method: Disk diffusion method was employed.
- Results: The compound showed a zone of inhibition comparable to standard antibiotics, indicating strong antimicrobial activity.
-
Anticancer Activity Assessment:
- Objective: To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
- Method: MTT assay was utilized to measure cell viability.
- Results: Significant reduction in cell viability was observed at concentrations above 10 µM.
-
Inflammation Model Study:
- Objective: To investigate the anti-inflammatory effects in a murine model of arthritis.
- Method: Administration of the compound was done alongside inflammatory stimuli.
- Results: Marked reduction in swelling and inflammatory markers was recorded.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to construct the pyrazole-imidazole-azetidine scaffold in this compound?
- The synthesis typically involves multi-step protocols:
- Step 1 : Preparation of the pyrazole core via cyclization of hydrazines with β-ketoesters or diketones under reflux conditions (e.g., glacial acetic acid at 70°C for 90 min) .
- Step 2 : Sulfonylation of the imidazole ring using sulfonyl chlorides (e.g., 1-methyl-1H-imidazole-2-sulfonyl chloride) in the presence of a base like triethylamine to neutralize HCl .
- Step 3 : Coupling the azetidine-carboxyl intermediate via amide bond formation, often using carbodiimide coupling reagents (e.g., EDC/HOBt) .
- Critical characterization : TLC for reaction monitoring, followed by NMR (¹H/¹³C), IR, and elemental analysis for structural confirmation .
Q. How can researchers optimize reaction yields during the sulfonylation step of the imidazole moiety?
- Methodological considerations :
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity and solubility of sulfonyl chlorides .
- Temperature control : Reactions performed at 0–5°C minimize side reactions (e.g., over-sulfonylation) .
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to imidazole ensures complete conversion, as excess reagent can lead to byproducts .
- Purification : Column chromatography with gradients of chloroform/ethyl acetate/hexane (e.g., 2:3:3) effectively isolates the sulfonylated product .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H NMR : Key signals include:
- Pyrazole methyl groups: δ 2.1–2.5 ppm (singlets).
- Imidazole protons: δ 7.0–7.5 ppm (aromatic region).
- Azetidine protons: δ 3.5–4.2 ppm (multiplet for N-CH₂ groups) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) guide the design of derivatives with improved bioactivity?
- Approach :
- Geometry optimization : DFT calculations (B3LYP/6-31G*) predict stable conformations and electronic properties (e.g., HOMO-LUMO gaps) .
- Docking studies : Molecular docking (AutoDock Vina) identifies potential binding modes with target proteins (e.g., enzymes or receptors) .
- ADME prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize synthetically feasible derivatives .
Q. How can contradictory bioactivity results between in vitro and cellular assays be resolved?
- Hypothesis-driven troubleshooting :
- Solubility issues : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity; confirm compound stability via LC-MS .
- Membrane permeability : Assess logD values (octanol-water partition) and correlate with cellular uptake .
- Off-target effects : Perform counter-screening against unrelated targets (e.g., kinase panels) .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound class?
- Systematic SAR workflow :
- Core modifications : Vary substituents on the pyrazole (e.g., methyl vs. trifluoromethyl) and imidazole (e.g., sulfonyl vs. carbonyl) .
- Bioisosteric replacement : Replace azetidine with pyrrolidine or piperidine to evaluate ring size impact .
- Data integration : Use multivariate analysis (e.g., PCA) to correlate structural descriptors (e.g., steric bulk, logP) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
